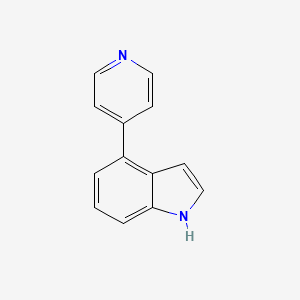

4-(Pyridin-4-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXUXBUGFPLVLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Indole and Pyridine Heterocycles in Contemporary Chemical Science

The indole (B1671886) ring system, a fusion of benzene (B151609) and pyrrole (B145914) rings, is a cornerstone of biologically active compounds. wikipedia.org It is a prevalent motif in natural products, pharmaceuticals, and agrochemicals. rsc.org The amino acid tryptophan, the neurotransmitter serotonin (B10506), and the antihypertensive drug Reserpine all feature the indole core. wikipedia.orgrsc.org Its structural versatility and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it a frequent component in molecules designed to interact with biological targets. Consequently, indole derivatives have been developed to exhibit a vast array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. rsc.org

Similarly, the pyridine (B92270) ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a fundamental building block in drug discovery and materials science. Its nitrogen atom can act as a hydrogen bond acceptor and imparts basicity, influencing the solubility and pharmacokinetic properties of molecules. echemi.com This has led to the incorporation of the pyridine scaffold into numerous therapeutic agents and functional materials. echemi.com The structural motif is found in a wide range of biologically active compounds, and its derivatives are known to possess antibacterial, anticancer, and antimalarial activities. acs.org

Rationale for Strategic Investigation of the 4 Pyridin 4 Yl 1h Indole Core Structure

The strategic combination of indole (B1671886) and pyridine (B92270) rings into a single molecule is a well-established approach in medicinal chemistry aimed at creating novel molecular entities with unique biological profiles. The rationale for investigating the specific 4-(Pyridin-4-yl)-1H-indole isomer is rooted in the principles of structure-activity relationship (SAR) exploration. The spatial orientation of the pyridine ring relative to the indole nucleus is dictated by the point of connection, and the C4-linkage provides a distinct vector and conformational profile compared to its more commonly studied C2, C3, or N-linked counterparts.

This specific isomeric arrangement is investigated to fine-tune interactions with biological targets such as protein kinases and G-protein coupled receptors (GPCRs), where precise geometry is critical for binding and modulation. tandfonline.comidrblab.net For instance, different isomers of pyridinyl-indoles exhibit varied potencies and selectivities as serotonin (B10506) receptor antagonists or kinase inhibitors. drugbank.com The investigation into the 4-substituted isomer allows researchers to systematically map the chemical space and understand how positional changes affect biological outcomes. Furthermore, the existence of derivatives such as this compound-3-carbaldehyde highlights the utility of this core structure as a versatile synthetic intermediate for constructing more complex, biologically active molecules. chemsrc.com

| Indole-Pyridine Isomer/Derivative Class | Investigated Biological Target/Activity | Significance of Investigation |

|---|---|---|

| N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | 5-HT6 Receptor Antagonism | High-affinity ligands for potential treatment of cognitive disorders. drugbank.com |

| 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | Multi-target ligands (D2, 5-HT1A, 5-HT2A receptors) | Development of antipsychotics with a broad receptor profile. orgsyn.org |

| 1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide Analogs | Antiproliferative (Anticancer) | Inhibition of topoisomerase IIα and synergistic effects with existing chemotherapy. idrblab.net |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole Derivatives | Methuosis Induction (Anticancer) | Novel mechanism of cancer cell death with high selectivity over normal cells. tandfonline.comfrontiersin.org |

| 3-(2,6-diarylpyridin-4-yl)-1H-indoles | 5-LOX Inhibition | Development of new anti-inflammatory agents. acs.org |

Historical Development of Indole Pyridine Hybrid Chemical Synthesis and Design

Direct Coupling and Cross-Coupling Strategies for Constructing the this compound Linkage

Direct coupling and cross-coupling reactions are powerful tools for the formation of the crucial carbon-carbon or carbon-nitrogen bond that links the indole and pyridine rings. These methods often employ transition metal catalysts or strong bases to facilitate the bond-forming event.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-mediated methods)

Transition metal-catalyzed cross-coupling reactions are among the most widely used methods for constructing the this compound framework. eie.gr Palladium-based catalysts, in particular, have proven to be highly effective and versatile for this purpose. beilstein-journals.orgbohrium.comacs.org

One common approach involves the coupling of an indolyl-organometallic species with a halopyridine. For instance, (1-(benzenesulfonyl)-2-indolyl)zinc chloride and (1-(tert-butyldimethylsilyl)-3-indolyl)zinc chloride have been successfully coupled with various substituted 2-halopyridines using a palladium(0) catalyst to produce the corresponding (2-pyridyl)indoles in excellent yields. nih.gov This method demonstrates the utility of organozinc reagents in palladium-catalyzed heteroarylation. nih.gov The Suzuki coupling, which utilizes boronic acids, is another cornerstone of palladium-catalyzed C-C bond formation and has been applied to the synthesis of pyridinyl-indazoles. chemie-brunschwig.chresearchgate.net

The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-iodoaniline with an alkyne, offers a powerful route to substituted indoles. ub.edu The regioselectivity of this reaction with 2-alkynylpyridines can be influenced by both steric and electronic coordination effects, with the pyridine nitrogen potentially playing a directing role in the catalytic cycle. ub.edu

Furthermore, palladium catalysis can be employed in oxidative coupling reactions. For example, N-aryl-2-aminopyridines can couple with alkynes in the presence of a palladium(II) catalyst to yield substituted indoles. snnu.edu.cn This method is regioselective and showcases the ability of the pyridyl group to act as a directing group for C-H activation. snnu.edu.cn

Below is a table summarizing various palladium-catalyzed methods for the synthesis of indole-pyridine linkages:

| Indole Precursor | Pyridine Precursor | Catalyst System | Product Type | Reference |

| (1-(Benzenesulfonyl)-2-indolyl)zinc chloride | 2-Halopyridines | Palladium(0) | 2-(2-Pyridyl)indoles | nih.gov |

| (1-(tert-Butyldimethylsilyl)-3-indolyl)zinc chloride | 2-Halopyridines | Palladium(0) | 3-(2-Pyridyl)indoles | nih.gov |

| o-Iodoaniline | 2-Alkynylpyridines | Palladium Catalyst | 3-Substituted-2-pyridin-2-ylindoles | ub.edu |

| N-Aryl-2-aminopyridines | Alkynes | Pd(MeCN)2Cl2 / CuCl2 | Substituted Indoles | snnu.edu.cn |

Base-Mediated N-Arylation of Indoles with Halopyridines

The N-arylation of indoles with halopyridines represents another important strategy for forging the indole-pyridine linkage, specifically at the indole nitrogen. These reactions are typically mediated by a base and can sometimes be promoted by a transition metal, often copper. mdpi.comresearchgate.net

Base-mediated nucleophilic aromatic substitution (SNA) reactions can be used to prepare N-arylindoles. This often involves the reaction of an indole with an activated aryl halide, such as a fluoropyridine, in the presence of a strong base. mdpi.com While transition-metal-free N-arylation is possible, copper-catalyzed methods, such as the Ullmann condensation, have historically been a mainstay for the formation of C-N bonds. researchgate.netbeilstein-journals.org These reactions typically involve the coupling of an indole with an aryl halide in the presence of a copper catalyst and a base. The use of ligands, such as 1,10-phenanthroline, can significantly improve the efficiency of these copper-catalyzed N-arylations. researchgate.net

Annulation and Cyclization Approaches for the Formation of the Pyridine Ring System

In contrast to direct coupling methods, annulation and cyclization strategies build the pyridine ring onto a pre-existing indole core or form the pyridinyl-indole scaffold through a cyclization of a larger acyclic precursor.

Construction of the Pyridine Moiety onto an Indole Fragment

This approach involves taking an indole derivative and constructing the pyridine ring onto it through a series of reactions. One such method involves the reaction of indole-3-carboxaldehyde (B46971) derivatives with aminopyrazoles, which proceeds via an indole ring-opening and subsequent annulation to form heterobiaryl pyrazolo[3,4-b]pyridines with high regioselectivity. acs.org This demonstrates a novel pathway where the indole itself acts as a synthon for the construction of a fused pyridine system.

Another strategy involves the condensation of 1-(indol-3-yl)ethanone with various reagents to build the pyridine ring. For example, reaction with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) can lead to the formation of 4-(indol-3-yl)-substituted pyridines.

Cyclization of Precursor Aromatic Systems to Form Pyridinyl-Indoles

This strategy involves the synthesis of a larger, often linear, precursor molecule containing all the necessary atoms for both the indole and pyridine rings, which then undergoes a cyclization reaction to form the final product.

Visible-light-induced radical cascade sulfonylation/cyclization has been developed for the synthesis of indole-fused pyridine derivatives. rsc.orgrsc.org This method utilizes a ruthenium photocatalyst to initiate a radical cascade that leads to the formation of the fused pyridine ring system in moderate to good yields. rsc.orgrsc.org This approach is notable for its use of environmentally friendly visible light as an energy source. rsc.orgrsc.org

Palladium-catalyzed cyclization of N-allyl-1H-indole-2-carboxamides can be used to access β-carbolinones or pyrazino[1,2-a]indoles, depending on the reaction conditions. beilstein-journals.org These reactions proceed through an intramolecular functionalization of the indole nucleus. beilstein-journals.org

Furthermore, cyclization of 3,5-unsubstituted, 4-substituted indoles via an electrophilic aromatic substitution (SEAr) reaction can lead to the formation of indole 3,4-fused or 4,5-fused ring systems. beilstein-journals.org The regioselectivity of these cyclizations is a key consideration, as the indole C3 and C5 positions are both potential sites for ring closure. beilstein-journals.org

Multi-Component Reaction (MCR) Strategies for Accessing Indole-Pyridine Hybrid Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in a single step. thieme-connect.comtandfonline.comnih.gov MCRs offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. rsc.orgresearchgate.net

Several MCRs have been developed for the synthesis of indole-pyridine hybrid scaffolds. A one-pot, three-component reaction of a chalcone, 3-(2-cyanoacetyl)-1H-indole, and ammonium acetate can produce 2-(1H-indol-3-yl)pyridine derivatives in good yields. researchgate.net This method is efficient and proceeds with a simple procedure. researchgate.net

Another example is the one-pot multicomponent reaction of 3-(cyanoacetyl)indoles, aldehydes, heterocyclic ketones, and ammonium acetate to synthesize 4-aryl-6-(1H-indol-3-yl)-2,2′-bipyridine-5-carbonitriles. thieme-connect.com This reaction features high yields and a broad substrate scope. thieme-connect.com Similarly, a series of indole–pyridine carbonitrile derivatives have been synthesized through a one-pot multicomponent reaction and evaluated for their biological potential. tandfonline.comnih.gov

A 1,3-dipolar cycloaddition reaction, which can be considered a type of MCR, has been used to synthesize spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles in good to excellent yields. rsc.org

The following table highlights some MCR strategies for synthesizing indole-pyridine scaffolds:

| Reactants | Product Type | Key Features | Reference(s) |

| 3-(Cyanoacetyl)indoles, aldehydes, heterocyclic ketones, ammonium acetate | 4-Aryl-6-(1H-indol-3-yl)-2,2′-bipyridine-5-carbonitriles | High yields, broad substrate scope, one-pot | thieme-connect.com |

| Indole–pyridine carbonitrile precursors | Indole–pyridine carbonitrile derivatives | One-pot multicomponent reaction | tandfonline.comnih.gov |

| Chalcone, 3-(2-cyanoacetyl)-1H-indole, ammonium acetate | 2-(1H-Indol-3-yl)pyridine derivatives | Short reaction time, high yields, simple procedure | researchgate.net |

| Dipolarophile and in situ generated azomethine ylide | Spirooxindole–pyrrolidines with indole and pyridine heterocycles | Good to excellent yields, high diastereoselectivity | rsc.org |

One-Pot Pseudo Four-Component Condensation Reactions Involving Indoles

A highly efficient method for synthesizing 3-(2,6-diarylpyridin-4-yl)-1H-indoles involves a one-pot pseudo four-component condensation reaction. researchgate.netcdnsciencepub.comcdnsciencepub.com This reaction brings together aldehydes, acetophenones, and ammonium acetate in the presence of a catalyst. researchgate.netcdnsciencepub.comcdnsciencepub.com One notable protocol utilizes trityl chloride (Ph3CCl) under neutral and solvent-free conditions. researchgate.netcdnsciencepub.comcdnsciencepub.com The reaction is promoted by the in situ generation of the trityl carbocation (Ph3C+). researchgate.netcdnsciencepub.com A model reaction involving 4-chlorobenzaldehyde, 4-methylacetophenone, and ammonium acetate was optimized by varying the amount of trityl chloride and the reaction temperature, with the best results achieved at 110 °C. cdnsciencepub.com This methodology is advantageous as it can be performed with acid-sensitive substrates and avoids the use of inorganic Lewis and Brønsted acids. cdnsciencepub.com

Table 1: Optimization of Trityl Chloride Catalyzed Synthesis

| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 5 | 60 | 120 | 45 |

| 2 | 5 | 80 | 90 | 60 |

| 3 | 5 | 110 | 60 | 75 |

| 4 | 10 | 110 | 45 | 92 |

| 5 | 15 | 110 | 45 | 92 |

Data derived from a model reaction of 4-chlorobenzaldehyde, 4-methylacetophenone, and ammonium acetate. cdnsciencepub.com

Three-Component Reactions Utilizing Indole-2-Carbaldehyde

Three-component reactions are a cornerstone for the efficient synthesis of complex indole derivatives. For instance, new indole derivatives can be synthesized through the reaction of 1H-indole-3-carbaldehyde, various active methylene (B1212753) compounds (such as ethyl 3-oxobutanoate, dimedone, barbituric acid, and thiobarbituric acid), and malononitrile. ekb.eg These reactions are often catalyzed by a base like triethylamine (B128534) in an ethanol (B145695) solvent. ekb.eg Another example involves a copper-catalyzed cascade reaction between 3-haloindole-2-carbaldehydes and guanidine (B92328) hydrochloride to produce 2-amino-5H-pyrimido[5,4-b]indoles. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of indole derivatives to create more environmentally friendly and economically viable processes. openmedicinalchemistryjournal.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of indole-containing heterocycles. acs.orgsciforum.nettandfonline.com For example, the synthesis of 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives was achieved in 8-15 minutes under microwave irradiation at 80°C, a significant improvement over conventional heating methods. tandfonline.com Similarly, microwave irradiation has been successfully applied to the Madelung indole synthesis under solvent-free conditions using potassium tert-butoxide as a base, yielding 2-phenyl-1H-indole. sciforum.net The synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole and other reagents also showed dramatically shortened reaction times and higher yields with microwave assistance compared to conventional heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Conventional Method (Time, h) | Conventional Yield (%) | Microwave Method (Time, min) | Microwave Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrazole (B372694) and Oxadiazole Hybrids | 7-9 | 70-85 | 9-10 | 79-92 | acs.org |

| 2-Phenyl-1H-indole | - | - | - | 40 | sciforum.net |

| 2-(4-tert-butylphenyl)-1H-indole | - | - | 20 | 64 | sciforum.net |

| Pyrazolo[3,4-b]pyridine derivatives | - | - | Shorter time | Higher yields | nih.gov |

Solvent-Free and Catalyst-Free Reaction Conditions

Conducting reactions under solvent-free and catalyst-free conditions represents a significant advancement in green synthesis. openmedicinalchemistryjournal.com The synthesis of 3-(2,6-diarylpyridin-4-yl)-1H-indoles has been successfully performed under solvent-free conditions. cdnsciencepub.comcdnsciencepub.comresearchgate.net In some cases, reactions can proceed without any catalyst at all. For instance, bis(indolyl)methanes have been synthesized by reacting indoles with aldehydes under solvent-free and catalyst-free conditions. rsc.org Another approach involves the ring expansion of indoles with dialkylacetylene dicarboxylates under thermal and open-air conditions without any solvent or catalyst to produce highly functionalized benzazepines. rsc.org Some reactions utilize a reaction promoter and medium like polyethylene (B3416737) glycol (PEG) 400 to achieve catalyst-free synthesis of 3-substituted indoles. openmedicinalchemistryjournal.com

Application of Sustainable Catalytic Systems (e.g., Ionic Liquids, Solid Acid Catalysts, Nanoparticles)

The use of sustainable catalysts is a key aspect of green chemistry. openmedicinalchemistryjournal.com

Ionic Liquids: These have been employed as catalysts in the synthesis of indole derivatives. openmedicinalchemistryjournal.com

Solid Acid Catalysts: Catalysts like cellulose (B213188) sulfuric acid and Indion Ina 225H resin have proven effective and reusable for synthesizing indole derivatives. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The Indion Ina 225H resin, for example, can be reused up to five times without significant loss of activity. openmedicinalchemistryjournal.com

Nanoparticles: Nano-organocatalysts and magnetic nanoparticles have been utilized for the synthesis of various indole-based compounds. researchgate.netresearchgate.net For instance, nano MgO has been used for the Friedel-Crafts alkylation at the C3 position of indole under solvent-free conditions. openmedicinalchemistryjournal.com A polyindole/TiO2 nanocatalyst has been used for the synthesis of 1,4-dihydropyridine (B1200194) derivatives in a solvent-free multicomponent reaction. scirp.org

Functionalization and Derivatization Strategies of the this compound Core

Post-synthesis functionalization of the indole core is crucial for creating diverse libraries of compounds. Palladium-catalyzed reactions are a prominent tool for this purpose. acs.org For example, N-alkylation of tetrahydroquinoline derivatives can be achieved by reacting the core with an alkyl bromide in the presence of a base like N-ethyldiisopropylamine. nih.gov Mechanochemical methods, which involve C-H activation, are emerging as a sustainable, solvent-free alternative for the derivatization of heterocycles like indoles. acs.org A novel two-step method has been developed for the synthesis of unprotected 3-aminoindoles, which involves the reaction of indoles with nitrostyrene (B7858105) followed by a microwave-assisted reaction with hydrazine (B178648) hydrate. dntb.gov.ua

Regioselective Introduction of Substituents on the Indole Ring System

The functionalization of the indole core in this compound presents a significant challenge due to the multiple reactive sites. However, various methodologies have been developed to control the regioselectivity of these reactions, primarily targeting the C2, C3, C4, C5, and C7 positions.

The use of directing groups has been instrumental in achieving regioselective C-H functionalization. For instance, the N-(2-pyridyl)sulfonyl group can direct the alkenylation to the C-2 position of the indole ring. beilstein-journals.org This method allows for the introduction of various mono-, 1,1-, and 1,2-disubstituted alkenes with moderate to good yields. beilstein-journals.org Similarly, an N-benzyl-protected indole undergoes selective alkenylation at the C-3 position. beilstein-journals.org

For functionalization at the C4-position, which is generally difficult due to the electronic properties of the indole ring, transient directing groups like glycine (B1666218) have been employed. nih.gov This palladium-catalyzed approach facilitates the C4-arylation of indoles with good selectivity and yields ranging from 45% to 92%. nih.gov The reactivity is influenced by the electronic nature of the substituents on the arylating agent, with electron-donating groups showing higher reactivity. nih.gov

Intramolecular cyclization reactions also offer a regioselective route to modify the indole system. For example, the Pictet-Spengler reaction of 2-(1H-indol-4-yl)ethanamines with aldehydes or ketones can lead to the formation of azepino[3,4,5-cd]indoles, demonstrating C3 regioselectivity. beilstein-journals.org This reaction can be catalyzed by acid or even proceed in water, highlighting its environmental friendliness and broad substrate scope. beilstein-journals.org Furthermore, an iridium-catalyzed asymmetric [4 + 3] cycloaddition of 4-indolyl allylic alcohols provides a highly regioselective and enantioselective pathway to azepino[3,4,5-cd]indoles. beilstein-journals.org

Table 1: Regioselective Functionalization of the Indole Ring

| Position | Reaction Type | Reagents and Conditions | Product Type | Reference |

| C-2 | Alkenylation | PdCl₂(MeCN)₂, Cu(OAc)₂, DMA, N-(2-pyridyl)sulfonyl directing group | C2-alkenylated indoles | beilstein-journals.org |

| C-3 | Alkenylation | PdCl₂, Cu(OAc)₂, acetonitrile, N-benzyl directing group | C3-alkenylated indoles | beilstein-journals.org |

| C-4 | Arylation | Pd(OAc)₂, AgTFA, AcOH/HFIP/H₂O, glycine transient directing group | C4-arylated indoles | nih.gov |

| C-3 | Cyclization (Pictet-Spengler) | Acid catalysis or water, 2-(1H-indol-4-yl)ethanamines, aldehydes/ketones | Azepino[3,4,5-cd]indoles | beilstein-journals.org |

| C-3 | Cycloaddition ([4+3]) | [Ir(cod)Cl]₂, (S)-L3 ligand, Zn(OTf)₂, 4-indolyl allylic alcohols, α-imino esters | Azepino[3,4,5-cd]indoles | beilstein-journals.org |

Structural Modifications of the Pyridine Ring Moiety

Modifying the pyridine ring of this compound is essential for fine-tuning its chemical and biological properties. Several methods have been developed for the selective functionalization of the pyridine ring.

One common approach is the N-alkylation of the pyridine nitrogen to form a permanently charged N-alkyl pyridinium salt. google.com This not only alters the electronic properties of the pyridine ring but also provides a handle for further derivatization. google.com For instance, a hydrazinyl-containing group can be attached to the N-position, which can then react with carbonyl-containing molecules to form hydrazones. google.com

Direct C-H functionalization of the pyridine ring is another powerful strategy. Minisci-type reactions, for example, can be used for the regioselective alkylation at the C-4 position of the pyridine ring. researchgate.net This method often employs a blocking group to control the regioselectivity and can be applied to a variety of pyridines and alkyl donors. researchgate.net

Furthermore, the pyridine ring can be completely or partially reduced to a piperidine (B6355638) or tetrahydropyridine (B1245486) ring, respectively. mdpi.com Catalytic hydrogenation using catalysts like Raney-Ni or sodium borohydride (B1222165) can achieve this transformation. mdpi.com The choice of catalyst and reaction conditions can influence the degree of reduction. mdpi.com

Table 2: Methods for Pyridine Ring Modification

| Modification Type | Reagents and Conditions | Resulting Structure | Reference |

| N-Alkylation | Alkyl halides | N-alkyl pyridinium salt | google.com |

| C-4 Alkylation (Minisci-type) | Maleate-derived blocking group, carboxylic acid alkyl donors | C-4 alkylated pyridine | researchgate.net |

| Hydrogenation | Raney-Ni, Sodium borohydride | Piperidine or Tetrahydropyridine | mdpi.com |

| N-Functionalization | N-nucleophiles | N-substituted pyridines | researchgate.net |

Design and Synthesis of Hybrid Scaffolds Incorporating the Pyridinyl-Indole Unit

The pyridinyl-indole scaffold serves as a valuable building block for the construction of more complex hybrid molecules with potentially enhanced or novel biological activities. These hybrid scaffolds often combine the pyridinyl-indole unit with other pharmacologically relevant moieties.

One strategy involves the synthesis of pyridine-pyrimidine-indole-carbohydrazide derivatives. tandfonline.com In this approach, a (4-(pyridin-3-yl)pyrimidin-2-yl)amino group is attached to the 5-position of the indole ring, and a carbohydrazide (B1668358) group is introduced at the 2-position. tandfonline.com This scaffold has been explored for its potential as a methuosis inducer in cancer cells. tandfonline.com

Another approach is the creation of quinoline-indole hybrids. These can be synthesized through various methods, including the Vilsmeier-Haack reaction to form pyrazole-pyridine-quinoline hybrids. frontiersin.org Schiff base derivatives of quinoline-indole have also been prepared and evaluated for their antiproliferative activities. frontiersin.org

Pyrazole-containing hybrids are also of significant interest. For example, indole-pyrazole hybrids have been synthesized via palladium-catalyzed Heck coupling reactions. researchgate.net Additionally, pyrazolyl pyridinyl coumarins have been synthesized, where a pyrazole moiety links a pyridine and a coumarin (B35378) ring system. derpharmachemica.com

The synthesis of these hybrid molecules often involves multi-component reactions, which allow for the efficient construction of complex structures in a single step. For instance, indole-cycloalkyl[b]pyridine hybrids can be synthesized through a four-component, six-step tandem process. researchgate.net

Table 3: Examples of Hybrid Scaffolds

| Hybrid Scaffold Type | Key Moieties | Synthetic Approach | Potential Application | Reference |

| Pyridine-Pyrimidine-Indole-Carbohydrazide | Pyridine, Pyrimidine, Indole, Carbohydrazide | Multi-step synthesis involving condensation and hydrazinolysis | Anticancer (Methuosis induction) | tandfonline.com |

| Quinoline-Indole | Quinoline, Indole | Vilsmeier-Haack reaction, Schiff base formation | Antiproliferative | frontiersin.org |

| Indole-Pyrazole | Indole, Pyrazole | Palladium-catalyzed Heck coupling | Photodynamic therapy | researchgate.net |

| Pyrazolyl Pyridinyl Coumarin | Pyrazole, Pyridine, Coumarin | Krohnke's reaction | Antimicrobial | derpharmachemica.com |

| Indole-Cycloalkyl[b]pyridine | Indole, Pyridine, Cycloalkane | Four-component tandem reaction | Not specified | researchgate.net |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This method provides precise information regarding bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for understanding the conformational preferences and non-covalent interactions that govern the supramolecular architecture of this compound and its analogues.

Determination of Molecular Geometry and Conformational Preferences

The molecular geometry of pyridinyl-indole derivatives is characterized by the relative orientation of the indole and pyridine rings. In the case of this compound and its analogues, a key geometric parameter is the dihedral angle between the planes of the indole and pyridine moieties. This angle is influenced by the substitution pattern on both ring systems and the nature of the linker, if any, between them.

For instance, in derivatives of 7-(pyridin-4-yl)-1H-indole, the torsional angle between the pyridine and indole planes can range from 17.17° to 46.49°. vulcanchem.com This significant twist reduces the extent of π-conjugation between the two aromatic systems, leading to a more three-dimensional molecular structure. vulcanchem.com Similarly, in 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, the tetrahydropyridine ring is rotated with respect to the indole plane by angles varying from 7.43(6)° to 30.24(11)°. researchgate.net In another related structure, 3-[1-(4-methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole, the indole mean plane and the benzene (B151609) ring of the tosyl group form a substantial dihedral angle of 65.0(1)°. researchgate.net

Table 1: Selected Dihedral Angles in this compound Analogues

| Compound/Analogue | Interacting Moieties | Dihedral Angle (°) |

| 7-(Pyridin-4-yl)-1H-indole derivatives | Pyridine and Indole planes | 17.17 - 46.49 vulcanchem.com |

| 3-[1-(4-Methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole | Indole mean plane and Benzene ring | 65.0(1) researchgate.net |

| 5-Substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | Tetrahydropyridine ring and Indole plane | 7.43(6) - 30.24(11) researchgate.net |

This table is interactive. Click on the headers to sort the data.

Investigation of Intermolecular Interactions (e.g., N-H···N Hydrogen Bonds, C-H···π Interactions, π-π Stacking)

The supramolecular assembly of this compound and its analogues in the solid state is directed by a variety of non-covalent interactions. These interactions play a crucial role in the formation of one-, two-, and three-dimensional networks.

N-H···N Hydrogen Bonds: A prevalent interaction in these structures is the hydrogen bond between the indole N-H donor and the basic nitrogen atom of the pyridine ring. This interaction is a key factor in the formation of chains and more complex architectures. For example, in the crystal structure of certain 5-substituted-3-(tetrahydropyridin-4-yl)-1H-indoles, N-H···N hydrogen bonds link the molecules into zigzag one-dimensional chains. researchgate.net The binding of some pyridine-indole hybrids to biological targets is also stabilized by hydrogen bonds, such as the interaction between the indole N-H group and an asparagine residue. tandfonline.com

C-H···π Interactions: These weaker hydrogen bonds, where a C-H bond acts as a donor and a π-system acts as an acceptor, are also significant in stabilizing the crystal packing. chemrxiv.orgmdpi.com In some indole derivatives, C-H···π interactions contribute to the formation of supramolecular two-dimensional networks. researchgate.net Computational and experimental studies have shown that CH–π stacking interactions are energetically favorable, with interaction energies ranging from 4–8 kcal/mol. chemrxiv.org

π-π Stacking: The stacking of aromatic rings is another important stabilizing force. In some cases, π-π stacking interactions link molecular chains into pairs or more extended structures. researchgate.net The specific geometry of these interactions, including the offset and distance between the rings, can vary. The compromise between hydrogen bonds and π-π stacking interactions often defines the final packing pattern of these molecules. rsc.org

Table 2: Common Intermolecular Interactions in Pyridinyl-Indole Analogues

| Interaction Type | Description | Example |

| N-H···N Hydrogen Bond | Forms zigzag 1D chains. researchgate.net | 5-Substituted-3-(tetrahydropyridin-4-yl)-1H-indoles researchgate.net |

| C-H···π Interaction | Contributes to 2D network formation. researchgate.net | Indole derivatives researchgate.net |

| π-π Stacking | Links molecular chains into pairs. researchgate.net | Heterocyclic compounds researchgate.net |

This table is interactive. Click on the headers to sort the data.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For compounds like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a comprehensive picture of the molecular structure and dynamics.

Two-Dimensional NMR Techniques for Complete Spectral Assignment (e.g., COSY, HSQC, HMBC)

The complete and unambiguous assignment of proton (¹H) and carbon (¹³C) NMR signals for this compound and its analogues is achieved through a suite of 2D NMR experiments. science.govipb.pt

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu It is fundamental for establishing the connectivity of protons within the indole and pyridine ring systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is a powerful tool for assigning carbon resonances once the proton spectrum has been interpreted. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu HMBC is particularly crucial for identifying quaternary carbons (those without attached protons) and for establishing the connectivity between the indole and pyridine rings. emerypharma.com

For example, in the structural elucidation of related heterocyclic systems, COSY, HSQC, and HMBC experiments are routinely used to confirm the proposed structures. science.gov The HMBC spectrum would be instrumental in confirming the C4-C4' linkage in this compound by showing correlations between the protons on one ring and the carbons of the other.

Table 3: Representative ¹H and ¹³C NMR Data for a Pyridinyl-Indole Analogue Note: This is a representative table based on data for similar compounds. Actual chemical shifts for this compound may vary.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Indole N-H | ~11.20 | - | C2, C3, C7a |

| Indole H-2 | ~7.40 | ~120.8 | C3, C3a, C4 |

| Indole H-3 | ~6.52 | ~101.5 | C2, C3a, C4 |

| Pyridine H-2', H-6' | ~8.65 | ~150.1 | C3', C4', C5' |

| Pyridine H-3', H-5' | ~7.83 | ~120.2 | C2', C4', C6' |

This table is interactive. Click on the headers to sort the data.

Investigation of Dynamic Processes and Tautomerism (if applicable)

NMR spectroscopy can also be used to study dynamic processes such as conformational changes or tautomerism. For heterocyclic compounds containing N-H protons, tautomerism can be a significant consideration. researchgate.net Pyrazole derivatives, for example, are known to exist in a tautomeric equilibrium. mdpi.com

In the case of this compound, the primary tautomeric form is well-established. However, for certain derivatives or under specific solvent conditions, the possibility of tautomerism could be investigated using variable temperature NMR studies or by observing exchange cross-peaks in a 2D NOESY or EXSY spectrum. While significant tautomerism is not expected for the parent compound under normal conditions, substitution can alter the electronic properties and potentially stabilize alternative tautomeric forms. nih.gov For example, the presence of strong electron-donating or withdrawing groups could influence the proton affinity of the different nitrogen atoms in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides the precise molecular mass of a compound, allowing for the determination of its elemental composition. nih.gov This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy.

For this compound (C₁₃H₁₀N₂), the expected monoisotopic mass is 194.0844. HRMS analysis, typically using an electrospray ionization (ESI) source, would be expected to show a protonated molecule [M+H]⁺ at m/z 195.0917. tandfonline.com The high mass accuracy of HRMS allows for the confident confirmation of the molecular formula. acs.org

In addition to determining the molecular formula, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. libretexts.org When subjected to ionization, the molecular ion can break apart in predictable ways, and the resulting fragment ions are indicative of the molecule's structure.

For pyridinyl-indole structures, characteristic fragmentation pathways often involve cleavage of the bond linking the two heterocyclic rings or fragmentation within the rings themselves. The fragmentation of the indole ring is well-characterized and often involves the loss of HCN, leading to characteristic fragment ions. scirp.org The analysis of these fragmentation patterns can help to confirm the connectivity of the molecule.

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₃H₁₀N₂ | 194.0844 |

| [M+H]⁺ | C₁₃H₁₁N₂ | 195.0917 |

This table is interactive. Click on the headers to sort the data.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and probing the structural nuances of molecules like this compound. These two methods are complementary; FT-IR spectroscopy measures the absorption of infrared radiation by molecules, exciting them to higher vibrational states, while Raman spectroscopy involves the inelastic scattering of monochromatic light. edinst.com A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it leads to a change in the molecule's polarizability. edinst.com By analyzing the vibrational modes of this compound, detailed information about its chemical bonds, functional groups, and conformational arrangement can be elucidated.

The vibrational spectrum of this compound is best understood by considering the contributions from its constituent indole and pyridine moieties, as well as the linkage between them.

Characteristic Vibrations of the Indole Moiety

The indole ring system gives rise to several characteristic bands that are readily identifiable in the vibrational spectra.

N-H Vibrations: The most distinct feature of the 1H-indole group is the N-H stretching vibration. In IR spectra, this typically appears as a sharp, and sometimes broad, band in the region of 3500–3300 cm⁻¹. researchgate.net For indole itself, the free N-H stretch is observed near 3525 cm⁻¹. researchgate.net The precise position and broadness of this peak are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular N-H···N hydrogen bonds between the indole N-H donor and the pyridine nitrogen acceptor can cause a significant red-shift (a shift to lower wavenumber) and broadening of this band. acs.orgresearchgate.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings (both the benzene and pyrrole (B145914) parts of indole) typically occur in the 3200–3000 cm⁻¹ region. researchgate.net

Indole Ring Stretching: The stretching vibrations of the C=C bonds within the indole bicyclic system result in multiple bands in the 1650–1450 cm⁻¹ region. Indole derivatives often show characteristic bands around 1580 cm⁻¹. researchgate.net The C-N stretching vibrations within the ring are typically found in the 1400–1200 cm⁻¹ range.

Characteristic Vibrations of the Pyridine Moiety

The pyridine ring also presents a set of characteristic vibrational modes.

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are observed in the 1600–1430 cm⁻¹ range. Protonation or hydrogen bonding involving the pyridine nitrogen can cause shifts in these frequencies. researchgate.net

Ring Breathing Modes: The pyridine ring exhibits characteristic "breathing" modes, which are symmetric radial expansions and contractions of the ring. These often appear as sharp bands in the Raman spectrum.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring are found in the fingerprint region below 1000 cm⁻¹.

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy offers valuable insights into the three-dimensional structure of this compound. The relative orientation of the indole and pyridine rings is a key conformational parameter. This rotation around the central C-C bond can be hindered, leading to distinct conformers. While direct measurement of the dihedral angle is not possible, changes in the vibrational coupling between the two rings can influence the spectra.

Furthermore, the study of intermolecular interactions is a primary application. As mentioned, the formation of N-H···N hydrogen bonds between molecules is readily detected by the significant red-shift of the N-H stretching frequency in the IR spectrum. acs.orgacs.org The magnitude of this shift can be correlated with the strength of the hydrogen bond. acs.org

The complementary nature of FT-IR and Raman spectroscopy is particularly useful. While the polar N-H and C=N bonds give strong IR signals, the vibrations of the non-polar carbon backbone and symmetric ring breathing modes often yield strong and sharp signals in the Raman spectrum, providing a more complete structural picture. edinst.com

Table 1: Characteristic Vibrational Frequencies for this compound and Related Analogues

This table summarizes the typical vibrational frequency ranges for the key functional groups in this compound, based on data from indole, pyridine, and their derivatives.

| Vibrational Mode | Functional Group / Moiety | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Notes | References |

| N-H Stretching | Indole N-H | 3500–3300 | Medium, Sharp to Broad | Position and shape are highly sensitive to hydrogen bonding, shifting to lower frequency upon bonding. | researchgate.netresearchgate.netutdallas.edu |

| Aromatic C-H Stretching | Indole & Pyridine Rings | 3200–3000 | Medium to Weak | Characteristic of C-H bonds on sp² hybridized carbon atoms. | researchgate.net |

| C=C / C=N Ring Stretching | Pyridine Ring | 1600–1430 | Strong to Medium | Represents the stretching of double bonds within the pyridine ring. | researchgate.netresearchgate.net |

| C=C Ring Stretching | Indole Ring | 1650–1450 | Strong to Medium | A complex region with multiple bands corresponding to the bicyclic system. | researchgate.net |

| C-N Stretching | Indole Ring | 1400–1200 | Medium | Corresponds to the stretching of the carbon-nitrogen bonds within the indole structure. | |

| Out-of-Plane C-H Bending | Aromatic Rings | Below 1000 | Strong to Medium | Located in the fingerprint region, providing unique patterns for structural identification. |

Theoretical and Computational Chemistry Investigations on 4 Pyridin 4 Yl 1h Indole

Electronic Structure and Molecular Orbital Theory

The electronic nature of 4-(Pyridin-4-yl)-1H-indole is governed by the interplay between the π-systems of the indole (B1671886) and pyridine (B92270) rings. Theoretical calculations, typically employing Density Functional Theory (DFT), are used to model this electronic environment. scienceworldjournal.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). wikipedia.orgethz.ch

For this compound, it is anticipated that the HOMO would be predominantly localized on the electron-rich indole ring system. The indole moiety is a well-known electron donor in chemical reactions. mdpi.com Conversely, the LUMO is expected to be centered primarily on the electron-deficient pyridine ring, particularly around the nitrogen atom and the carbon atoms in its vicinity. This distribution suggests that electrophilic attacks would likely target the indole ring, while nucleophilic attacks would be directed towards the pyridine ring. wuxibiology.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. scirp.orgdergipark.org.tr

Illustrative FMO Properties for a Representative Indole-Pyridine System

| Orbital | Typical Energy Range (eV) | Expected Localization |

|---|---|---|

| HOMO | -5.5 to -6.5 | Indole Ring |

| LUMO | -1.0 to -2.0 | Pyridine Ring |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | Entire Molecule |

Note: These values are illustrative and based on typical DFT calculations for analogous heterocyclic systems. Actual values for this compound would require specific calculations.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing a guide to its intermolecular interaction sites. ajchem-a.com In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netmdpi.com

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify reactivity. nih.gov These global reactivity descriptors, derived from conceptual DFT, provide a numerical basis for comparing the chemical behavior of different molecules. ajchem-a.commdpi.com

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A larger value indicates greater stability. scirp.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Higher softness correlates with higher reactivity. scirp.org

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as -(E_HOMO + E_LUMO) / 2. mdpi.com

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons from the environment. It is calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). mdpi.commdpi.com

Illustrative Quantum Chemical Descriptors

| Descriptor | Formula | Typical Value Range for Heterocyclic Systems |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.7 - 2.5 eV |

| Chemical Softness (S) | 1 / η | 0.4 - 0.6 eV⁻¹ |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.0 - 4.5 eV |

| Electrophilicity Index (ω) | μ² / 2η | 1.5 - 4.0 eV |

Note: These ranges are illustrative and derived from published data on various indole and pyridine derivatives. scirp.orgmdpi.com

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies.

As a biaryl system, the most significant degree of conformational freedom in this compound is the rotation around the single bond connecting the indole and pyridine rings. nih.gov The potential energy surface of the molecule is largely defined by the torsional (dihedral) angle between the two rings.

Studies on analogous biaryl heterocycles show that the planarity of such systems is a balance between two opposing factors:

Steric Hindrance: Repulsion between the hydrogen atoms on the carbon atoms adjacent to the linking bond (in this case, at the C3 and C5 positions of indole and the C3/C5 positions of pyridine) destabilizes planar conformations.

π-Conjugation: Electronic communication between the two aromatic rings is maximized in a planar or near-planar conformation, which is energetically favorable. uncst.go.ug

For this compound, computational models would likely predict a non-planar energy minimum, with a torsional angle typically between 20° and 45°. acs.orgclockss.org The rotational barrier between conformers is generally low, allowing for facile rotation at room temperature. A fully planar conformation (0° dihedral angle) and a perpendicular conformation (90° dihedral angle) would represent energy maxima on the potential energy surface. uncst.go.ug

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility in different environments (e.g., in a solvent or interacting with a biological target). researchgate.netnih.gov MD simulations would likely show that the molecule rapidly samples a range of torsional angles around the energy minimum, confirming the flexible nature of the linkage between the two rings. nih.gov In protic solvents, specific hydrogen bonding interactions with the indole N-H and the pyridine nitrogen could influence the preferred conformational equilibrium. acs.org

Computational Prediction and Validation of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in assigning the signals in experimentally obtained spectra, particularly for complex molecules. The Gauge-Invariant Atomic Orbital (GIAO) method, a widely used quantum chemical approach, is employed for this purpose. researchgate.netnsf.gov Density Functional Theory (DFT) is a common theoretical framework for these calculations, with the B3LYP functional and a 6-311G(d,p) basis set being a frequently chosen combination for geometry optimization and subsequent chemical shift predictions. nsf.govresearchgate.net

To enhance the accuracy of the predictions, it is crucial to consider the solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net The optimized molecular geometry is a prerequisite for accurate chemical shift calculations. For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be compared with experimental data to validate the computational model. Discrepancies between the calculated and experimental values can often be rationalized by considering factors such as intermolecular interactions and the limitations of the theoretical model.

Below is a hypothetical table illustrating the kind of data that would be generated from such a study.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole N-H | 11.50 | - |

| Indole C2-H | 7.50 | 125.0 |

| Indole C3-H | 6.80 | 102.0 |

| Indole C5-H | 7.20 | 121.0 |

| Indole C6-H | 7.10 | 120.0 |

| Indole C7-H | 7.60 | 111.0 |

| Pyridine C2'-H, C6'-H | 8.70 | 150.0 |

| Pyridine C3'-H, C5'-H | 7.50 | 122.0 |

| Indole C4 | - | 118.0 |

| Indole C3a | - | 128.0 |

| Indole C7a | - | 136.0 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Vibrational Frequency Calculations for Infrared (IR) and Raman Spectra

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. researchgate.netmjcce.org.mk Computational methods, particularly DFT, are extensively used to calculate these vibrational frequencies. worldscientific.com The B3LYP functional with a 6-311++G(d,p) basis set is a common choice for these calculations. mjcce.org.mkworldscientific.com

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is standard practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. nih.gov The potential energy distribution (PED) analysis is also performed to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. dergipark.org.tr A comparison of the calculated and experimental IR and Raman spectra can confirm the molecular structure and provide insights into the nature of the chemical bonds.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

|---|---|---|

| N-H stretch (Indole) | 3450 | Stretching vibration of the indole N-H bond |

| C-H stretch (Aromatic) | 3100-3000 | Stretching vibrations of C-H bonds in the indole and pyridine rings |

| C=C stretch (Aromatic) | 1600-1450 | Stretching vibrations of the aromatic carbon-carbon bonds |

| C-N stretch | 1350-1250 | Stretching vibrations of the carbon-nitrogen bonds |

Note: The values in this table are hypothetical and for illustrative purposes only.

In Silico Studies in Ligand Design and Molecular Recognition

Computational techniques are pivotal in modern drug discovery for the design of new ligands and the study of their interactions with biological targets.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This technique is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a protein target. tandfonline.commdpi.com The process involves placing the ligand in the binding site of the protein and evaluating the binding energy for different conformations and orientations.

The results of a molecular docking study can provide valuable insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the protein-ligand complex. researchgate.net This information can guide the design of more potent and selective inhibitors. For instance, docking this compound into the active site of a relevant kinase could reveal important interactions with key amino acid residues.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Indole N-H with Asp145; Pyridine N with Met102 |

| Hydrophobic Interactions | Indole ring with Leu78, Val86; Pyridine ring with Phe144 |

Note: The values and interactions in this table are hypothetical and for illustrative purposes only.

Ligand Efficiency and Lipophilic Efficiency Metrics in Computational Design

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics used in drug design to assess the quality of a compound. creative-biolabs.com LE relates the binding affinity of a ligand to its size (typically the number of heavy atoms), while LLE connects potency to lipophilicity. nih.gov These metrics help in the selection and optimization of lead compounds, aiming for high potency with minimal size and lipophilicity to ensure favorable pharmacokinetic properties.

For this compound, these metrics would be calculated based on its experimentally determined binding affinity (e.g., IC₅₀ or Kᵢ) and its calculated or measured lipophilicity (LogP). A higher LE value indicates that the molecule is more efficient in its binding, while a higher LLE suggests a better balance between potency and lipophilicity, which is often associated with a lower risk of off-target effects and toxicity.

Table 4: Hypothetical Ligand and Lipophilic Efficiency for this compound

| Parameter | Value | Formula |

|---|---|---|

| Molecular Weight | 194.23 g/mol | - |

| Heavy Atom Count | 15 | - |

| pIC₅₀ | 7.0 | -log(IC₅₀ in M) |

| cLogP | 2.5 | Calculated LogP |

| Ligand Efficiency (LE) | 0.47 | (1.37 * pIC₅₀) / Heavy Atom Count |

Note: The pIC₅₀ and cLogP values are hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net These models are developed by analyzing a series of compounds with known activities and identifying the physicochemical properties or structural features that are important for activity. brieflands.comfarmaciajournal.com For a series of this compound derivatives, a QSAR study could identify which substituents and at which positions are favorable for enhancing a particular biological activity. researchgate.net

Pharmacophore modeling, on the other hand, focuses on identifying the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a ligand to bind to a specific target. frontiersin.orgmdpi.com A pharmacophore model for this compound could be developed based on its interactions with a target protein or from a set of active analogues. This model can then be used to screen large compound libraries to identify new potential hits with similar activity.

Table 5: Hypothetical Pharmacophore Features for this compound

| Feature | Location |

|---|---|

| Hydrogen Bond Donor | Indole N-H |

| Hydrogen Bond Acceptor | Pyridine Nitrogen |

| Aromatic Ring | Indole Ring |

| Aromatic Ring | Pyridine Ring |

Note: The features in this table are hypothetical and for illustrative purposes only.

Advanced Chemical Reactivity and Mechanistic Pathways of 4 Pyridin 4 Yl 1h Indole Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) and Pyridine (B92270) Rings

The disparate electronic properties of the indole and pyridine moieties within the same molecule govern the regioselectivity of substitution reactions. The indole ring is prone to electrophilic attack, while the pyridine ring is more susceptible to nucleophilic substitution.

The indole ring is highly activated towards electrophilic aromatic substitution (EAS), with reactivity estimated to be orders of magnitude greater than that of benzene (B151609). nih.gov This is due to the electron-donating character of the nitrogen atom, which increases the electron density of the pyrrolic part of the indole nucleus.

Regioselectivity: Electrophilic attack on the indole ring of 4-(pyridin-4-yl)-1H-indole preferentially occurs at the C3 position. wikipedia.orgstackexchange.com This preference is attributed to the greater stability of the cationic intermediate formed by attack at C3, which allows the positive charge to be delocalized over the nitrogen atom and the benzene portion of the indole without disrupting the aromaticity of the fused benzene ring. stackexchange.com Attack at the C2 position would disrupt this aromaticity, making the corresponding intermediate less stable. stackexchange.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Kinetics: The kinetics of electrophilic substitution on indoles are generally second-order, with the rate depending on the concentrations of both the indole substrate and the electrophile. psu.edu The initial attack of the electrophile is typically the rate-determining step. psu.edu Studies on various indole derivatives have shown that the nucleophilicity of the indole, and thus the rate of reaction, is influenced by the substituents on the ring. uni-muenchen.de For this compound, the electron-withdrawing nature of the pyridine ring is expected to decrease the electron density of the indole nucleus, thereby slowing down the rate of EAS compared to unsubstituted indole.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the Indole Nucleus

| Reaction Type | Reagents | Major Product | Reference(s) |

| Azo-coupling | p-nitrobenzenediazonium tetrafluoroborate | Indole-3-azo-(4'-nitrobenzene) | psu.edu |

| Formylation | Vilsmeier-Haack reagent (DMF/POCl₃) | 3-formylindole derivative | wikipedia.org |

| Alkylation | Phosphorylated serine | Tryptophan (biosynthesis) | wikipedia.org |

| Friedel-Crafts Alkylation | γ-Hydroxybutyrolactams | Polynuclear indole derivatives | mdpi.com |

Nucleophilic Attack Pathways on the Pyridine Ring System

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. nih.gov The presence of a positive charge on the nitrogen, either through protonation or reaction with a Lewis acid, further deactivates the ring towards electrophiles and enhances its reactivity towards nucleophiles. wikipedia.orglibretexts.org

In the context of this compound, nucleophilic attack is expected to be directed at the pyridine ring. Recent studies have shown that electron-rich heteroaromatics, such as indoles, can act as nucleophiles in reactions with pyridinium (B92312) salts. frontiersin.org This suggests a pathway for the C-C bond formation between the indole and pyridine moieties under specific conditions. frontiersin.org The reaction often requires activation of the pyridine ring, for instance, by N-acylation or N-sulfonylation, to facilitate the nucleophilic addition. The reaction of indoles with pyridinium salts can proceed at room temperature in the presence of a base. frontiersin.org

Table 2: Nucleophilic Attack on the Pyridine Ring System

| Nucleophile | Activating Group on Pyridine | Position of Attack | Product Type | Reference(s) |

| Indole | N-tosyl | C4 | C4-aryl pyridine | frontiersin.org |

| N-aryl formamides | - | C4 | N,N-disubstituted aryl compounds or oximino compounds | researchgate.net |

| Piperidine (B6355638) | Methoxy group on pyridine | C2 or C4 | Aminated pyridine | ntu.edu.sg |

| Bicyclo[1.1.1]pentane | - | - | Pyridinium salt | acs.org |

Reactivity of the Indole Nitrogen (N1) Position

The nitrogen atom of the indole ring in this compound is generally non-basic because its lone pair of electrons participates in the aromatic sextet of the pyrrole (B145914) ring. wikipedia.orglibretexts.org However, the N-H proton is acidic and can be removed by a strong base. wikipedia.org The resulting indolyl anion is a potent nucleophile and can undergo various reactions, including alkylation and acylation at the N1 position. organic-chemistry.org

Due to the competing reactivity at the C3 position, N-alkylation can sometimes be challenging. organic-chemistry.org However, specific reaction conditions can favor N-functionalization. For example, the use of quaternary ammonium (B1175870) salts has been shown to be effective for the monoselective N-alkylation of indoles. organic-chemistry.org

Oxidation and Reduction Chemistry of the Heterocyclic System

The presence of both an electron-rich indole and an electron-deficient pyridine ring in this compound allows for selective oxidation and reduction reactions targeting either of the heterocyclic systems.

Oxidation of the Indole Ring: The indole ring can be oxidized under various conditions. For instance, the oxidation of indolines (2,3-dihydroindoles) to indoles can be achieved using catalysts like copper in the presence of an oxidant such as O₂. organic-chemistry.org In some cases, a directing group can be used to achieve regioselective oxidation. For example, a pyridyl group at the N1 position of an indole can direct C-H bond acetoxylation to the C7 position under ruthenium catalysis. acs.org

Oxidation of the Pyridine Ring: Direct electrophilic substitution on pyridine is difficult. wikipedia.org However, oxidation of the pyridine nitrogen to form a pyridine N-oxide can activate the ring for subsequent reactions. wikipedia.org The N-oxide is more reactive towards electrophilic substitution than pyridine itself, and even benzene. wikipedia.org The resulting substituted pyridine N-oxide can then be reduced back to the substituted pyridine. wikipedia.org

Reduction of the Indole Ring: Catalytic hydrogenation of the indole ring is a challenging transformation due to the aromatic stability of the nucleus. nih.gov The reaction often requires harsh conditions and can lead to over-reduction. nih.gov However, selective hydrogenation of the C2-C3 double bond of the pyrrole ring to form an indoline (B122111) is possible using specific catalysts and conditions. For example, Pt/C in the presence of an acid in water has been shown to be an effective system for the hydrogenation of unprotected indoles to indolines. nih.gov In some cases, catalytic hydrogenation of a nitro-substituted indole derivative with palladium on carbon (Pd/C) can selectively reduce the nitro group without affecting the indole ring. nih.gov

Reduction of the Pyridine Ring: The pyridine ring can be hydrogenated to a piperidine ring using various catalysts. Rhodium and palladium catalysts are particularly effective for this transformation. mdpi.comresearchgate.net For instance, the heterogeneous catalytic hydrogenation of 4-substituted pyridines can yield the corresponding piperidines. researchgate.net The choice of catalyst and reaction conditions, such as solvent and temperature, can significantly influence the conversion and selectivity of the hydrogenation. researchgate.net

Table 3: Catalytic Hydrogenation and Reduction Pathways

| Ring System | Catalyst | Reagents/Conditions | Product | Reference(s) |

| Indole | Pt/C | H₂, p-toluenesulfonic acid, water | Indoline | nih.gov |

| Nitro-substituted Indole | Pd/C | H₂ | Amino-substituted indole | nih.gov |

| Pyridine | Rh/C | H₂ | Piperidine | researchgate.net |

| Pyridine | Pd/C | H₂ | Piperidine | researchgate.netvulcanchem.com |

Investigation of Pericyclic and Rearrangement Reactions Involving the Pyridinyl-Indole Scaffold

Pericyclic and rearrangement reactions represent powerful tools in organic synthesis for the construction of complex molecular architectures through concerted, often stereospecific, pathways. The this compound core, with its multiple π-systems and heteroatoms, is a promising substrate for such transformations, including sigmatropic rearrangements, electrocyclizations, and cycloadditions.

Sigmatropic Rearrangements: These uncatalyzed intramolecular reactions involve the migration of a σ-bond across a π-system. wikipedia.org The rsc.orgrsc.org-sigmatropic rearrangements, such as the aza-Claisen and Cope rearrangements, are particularly relevant. For instance, an N-allyl-4-(pyridin-4-yl)-1H-indole derivative could potentially undergo an aza-Claisen rearrangement to introduce substituents at the C3a or C5 positions of the indole ring, driven by the formation of a more stable aromatic system. researchgate.netresearchgate.nettcichemicals.com The reaction temperature and the electronic nature of substituents on both the indole and pyridine rings would significantly influence the reaction's feasibility and regioselectivity.

Another pertinent transformation is the Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution that forms a C-C bond. researchgate.netcdnsciencepub.com In a suitably functionalized this compound derivative, such as one bearing a sulfone-linked aryl group, a base-mediated Truce-Smiles rearrangement could facilitate an aryl migration to a new position on the indole or pyridine ring. rsc.orgacs.org The regioselectivity of such a rearrangement would be dictated by the relative acidity of the protons on the aromatic rings and the stability of the intermediate Meisenheimer complex. cdnsciencepub.comnih.gov

Electrocyclization Reactions: These pericyclic reactions involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. uniurb.itlibretexts.org Derivatives of this compound containing an extended conjugated system, such as a 3-alkenyl substituent, could undergo a 6π-electrocyclization to form new fused ring systems, such as α-carbolines. acs.org The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, with thermal reactions typically proceeding via a disrotatory pathway for 6π systems. wikipedia.org Photochemical conditions can also be employed to induce electrocyclization, potentially leading to different stereochemical outcomes. nih.gov

rsc.orgnih.gov-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to a dipolarophile to construct a five-membered heterocyclic ring. wikipedia.org The pyridine or indole ring within the this compound scaffold can be modified to act as or react with a 1,3-dipole. For example, the generation of an azomethine ylide from the indole portion could react with an alkene or alkyne dipolarophile to form a spiro-pyrrolidinyl-oxindole derivative. researchgate.netmdpi.com Conversely, the pyridine ring can be converted into a pyridinium ylide, which can then undergo cycloaddition with various dipolarophiles. researchgate.net Furthermore, azide-functionalized pyridinyl-indoles can participate in Huisgen 1,3-dipolar cycloadditions with alkynes to furnish triazole-linked heterocyclic systems. niscpr.res.inresearchgate.net

Table 1: Potential Pericyclic and Rearrangement Reactions of this compound Derivatives

| Reaction Type | Substrate Example | Potential Product | Key Influencing Factors |

|---|---|---|---|

| Aza-Claisen Rearrangement | N-allyl-4-(pyridin-4-yl)-1H-indole | 3a-allyl-4-(pyridin-4-yl)-3a,7a-dihydro-1H-indole | Thermal conditions, Lewis acid catalysis, substituent effects. tcichemicals.com |

| Truce-Smiles Rearrangement | Arylsulfonyl-substituted pyridinyl-indole | C-arylated pyridinyl-indole isomer | Base strength, solvent, electronic nature of the migrating aryl group. cdnsciencepub.comrsc.org |

| 6π-Electrocyclization | 3-(1,3-butadienyl)-4-(pyridin-4-yl)-1H-indole | Fused carbazole (B46965) derivative | Thermal or photochemical conditions, stereochemistry of the diene. acs.org |

| rsc.orgnih.gov-Dipolar Cycloaddition | N-(azidomethyl)-4-(pyridin-4-yl)-1H-indole + Alkyne | Triazolyl-functionalized pyridinyl-indole | Nature of the 1,3-dipole and dipolarophile, catalyst (e.g., Cu(I)). niscpr.res.in |

Metal-Catalyzed Transformations and Organometallic Interactions Involving the this compound Core

The this compound scaffold is an excellent substrate for a wide array of metal-catalyzed reactions, owing to the presence of multiple C-H bonds amenable to activation and the nitrogen atoms that can act as directing groups or coordination sites for metal catalysts. nih.govderpharmachemica.com This allows for the selective functionalization of the heterocyclic core, leading to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. preprints.orgmdpi.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a cornerstone for the functionalization of heterocyclic compounds. acs.org The this compound core can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. For these reactions, the indole or pyridine ring typically needs to be pre-functionalized with a halide or triflate. However, recent advances have focused on the direct C-H activation and functionalization of the indole and pyridine rings, bypassing the need for pre-functionalization. beilstein-journals.orgresearchgate.net For instance, the C2 position of the indole ring and various positions on the pyridine ring are susceptible to direct arylation, alkenylation, and alkynylation.

Rhodium- and Ruthenium-Catalyzed C-H Functionalization: Rhodium and ruthenium catalysts have emerged as powerful tools for the C-H functionalization of indoles and pyridines. nih.gov Rhodium(III) catalysts, in particular, have been shown to effectively catalyze the C2-H alkenylation of N-pyridinyl or N-pyrimidinyl indoles. rsc.orgnih.govscispace.com In these reactions, the pyridinyl group can act as a directing group, facilitating the regioselective functionalization of the indole core. Furthermore, rhodium catalysts can promote cascade reactions, leading to the formation of complex polycyclic indole derivatives. nih.gov Ruthenium complexes have also been utilized for the C-H functionalization of indoles and for catalyzing transfer hydrogenation reactions. beilstein-journals.org

Organometallic Complexes: The nitrogen atoms in the this compound scaffold make it an excellent ligand for the formation of organometallic complexes. It can act as a bidentate N,N'-donor ligand, coordinating to various transition metals such as ruthenium, rhodium, iridium, and osmium. mdpi.comacs.orgnih.gov The resulting half-sandwich or octahedral complexes exhibit interesting chemical and physical properties. The electronic communication between the metal center and the π-systems of the indole and pyridine rings can be tuned by modifying the substituents on the ligand or the ancillary ligands on the metal. These organometallic complexes have been investigated for their catalytic activity and potential applications in medicinal chemistry. mdpi.comnih.gov

Table 2: Examples of Metal-Catalyzed Transformations of Pyridinyl-Indole Scaffolds

| Reaction | Metal Catalyst | Substrate | Product | Research Finding |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂/SPhos | 6-bromo-triazinyl-pyridin-2-yl-indole + boronic acid | Functionalized 2-[6-(triazinyl)-pyridin-2-yl]-1H-indoles | A highly active catalyst system with low loadings afforded various derivatives in high yields. osti.gov |

| C2-H Dienylation | [Cp*RhCl₂]₂ | N-pyrimidinyl-indole + allenyl carbonate | 2-(1,3-dienyl)-substituted indole | The pyrimidinyl directing group plays a dual role in C-H activation and controlling stereoselectivity through π-π stacking. rsc.orgnih.gov |

| C-H Heteroarylation | [RhCp*Cl₂]₂ | Bipyridinone + IndoleBX | 6-(indol-3-yl)pyridinone | The reaction shows complete regioselectivity for the C-6 position of bipyridinones. beilstein-journals.org |

| Complex Formation | [Cp*RhCl]₂, [(p-cym)RuCl]₂ | 2-(2-pyridinyl)-1H-indole | Half-sandwich Rh(III) and Ru(II) complexes | Stable organometallic complexes were synthesized and characterized, showing potential antiproliferative activity. mdpi.com |

Structure Activity Relationship Sar Investigations of 4 Pyridin 4 Yl 1h Indole Derivatives

Systematic Exploration of Structural Modifications on Indole (B1671886) and Pyridine (B92270) Ring Systems

The exploration of structural modifications on the indole and pyridine rings of the 4-(pyridin-4-yl)-1H-indole core is a fundamental strategy in lead optimization. These modifications can profoundly influence how a molecule interacts with its biological target.